ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based small molecule characterized by a 2,4-dimethylpyrrole core substituted at the 5-position with a carbamoyl amino group bearing a 4-bromophenyl moiety. Pyrrole derivatives are widely studied for applications in medicinal chemistry, materials science, and sensor development .
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-4-23-15(21)13-9(2)14(18-10(13)3)20-16(22)19-12-7-5-11(17)6-8-12/h5-8,18H,4H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZARNXTMBRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Carbamoylation: The carbamoylamino group can be introduced through a reaction with an isocyanate derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate can be contextualized by comparing it to analogous pyrrole derivatives. Key differences in substituents, physicochemical properties, and applications are summarized below.
Table 1: Comparative Analysis of Pyrrole-3-carboxylate Derivatives
Substituent Effects on Physicochemical Properties
- In contrast, the dimethylcarbamoyl group (C₁₂H₁₈N₂O₃) is less electron-withdrawing, favoring different reactivity profiles .
- Solubility: Derivatives with bulky substituents (e.g., cycloheptylamino-piperidine in C₂₈H₄₀N₄O₅) exhibit reduced aqueous solubility compared to simpler analogs like ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate .
- Thermal Stability : Melting points vary significantly; for example, compound 8e (114–115°C) has a higher melting point than many analogs, likely due to stronger intermolecular interactions from the difluoromethylthio group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
